molecular formula C10H21NO2 B13180284 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol

Cat. No.: B13180284
M. Wt: 187.28 g/mol
InChI Key: CZMDDGBWRSYNEU-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol is a bicyclic amino alcohol characterized by a 2-methyl-substituted oxane (tetrahydropyran) ring and a branched 1-amino-2-methylpropan-2-yl group at the 4-position. This compound combines a six-membered oxygen-containing ring with a tertiary amine substituent, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)-2-methyloxan-4-ol

InChI

InChI=1S/C10H21NO2/c1-8-6-10(12,4-5-13-8)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3

InChI Key

CZMDDGBWRSYNEU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-oxanone with 1-amino-2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include:

4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol (CAS 1692516-43-0): Features a 3-methyl-substituted oxane ring and a less branched 1-aminopropan-2-yl group. Molecular formula: C₉H₁₉NO₂, molecular weight: 173.25 g/mol .

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol (CAS unspecified): Replaces the oxane ring with a cyclopentanol core and introduces an ethyl group at the 3-position. Molecular formula: C₁₁H₂₃NO, molecular weight: 185.31 g/mol . The absence of an oxygen atom in the ring may reduce polarity and hydrogen-bonding capacity, affecting solubility and bioavailability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Structure Substituents Key Safety Precautions
4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol Not explicitly provided ~185 (estimated) 2-methyloxane 1-Amino-2-methylpropan-2-yl Avoid inhalation; use PPE
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol C₉H₁₉NO₂ 173.25 3-methyloxane 1-Aminopropan-2-yl Data not available
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol C₁₁H₂₃NO 185.31 Cyclopentanol 1-Amino-2-methylpropan-2-yl, 3-ethyl Skin/eye protection; avoid dust inhalation

Biological Activity

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol, also known by its chemical formula C10H21NOC_{10}H_{21}NO, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following structural features:

  • Molecular Formula : C10H21NOC_{10}H_{21}NO
  • Molecular Weight : Approximately 171.29 g/mol
  • Functional Groups : Contains an amino group and a methanol derivative, which may contribute to its biological properties.

Biological Activity

Research into the biological activity of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol indicates several mechanisms through which it may exert effects:

2. Cellular Interactions

The compound may interact with cellular pathways through mechanisms such as:

  • Receptor Binding : Potential binding to neurotransmitter receptors, influencing neurological functions.
  • Signal Transduction : Modulating pathways involved in cell growth and apoptosis.

3. Antioxidant Activity

Preliminary studies suggest that compounds with amino and hydroxyl groups can exhibit antioxidant properties, which may protect cells from oxidative stress. This aspect is crucial for developing therapeutic agents against oxidative stress-related diseases.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
JYQ-164Inhibits PARK7 in vitro
JYQ-173Selectively targets Cys106
4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-olPotential enzyme inhibitorThis study

Table 2: Structural Features and Potential Activities

FeatureDescriptionPotential Activity
Amino GroupNH₂Possible receptor interaction
Hydroxyl GroupOHAntioxidant activity
Alkyl ChainC10H21Lipophilicity influencing membrane interactions

Case Study 1: Development of Inhibitors for PARK7

In a recent study focused on the development of inhibitors for PARK7 (DJ-1), compounds with structural similarities to 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol were synthesized and tested for their inhibitory effects. The results indicated that modifications in the alkyl chain length and functional groups significantly influenced their potency against PARK7 .

Case Study 2: Antioxidant Properties of Amino Alcohols

A series of amino alcohols were evaluated for their antioxidant properties in cellular models. The findings revealed that compounds featuring both amino and hydroxyl groups exhibited significant protective effects against oxidative damage, suggesting that 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol may possess similar capabilities .

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